Camphorquinone-10-sulfonylnorleucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

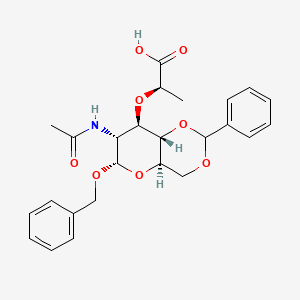

Camphorquinone-10-sulfonylnorleucine can be synthesized from camphorquinone-10-sulfonic acid via two main routes: either directly from the sulfonyl chloride or through selenous acid oxidation of camphor-10-sulfonylnorleucine. This process demonstrates the versatility of camphorquinone derivatives in chemical synthesis, providing a foundation for further modifications and applications in biochemistry and materials science (Pande, Pelzig, & Glass, 1980).

科学的研究の応用

Camphorquinone-10-sulfonylnorleucine, derived from camphorquinone-10-sulfonic acid, is used for the specific, reversible modification of arginine residues in proteins and peptides. This derivative is particularly effective for working with large polypeptides and proteins. The reagents offer a means for analyzing the extent of arginine modification in modified proteins by hydrolysate analysis for norleucine (Pande, Pelzig, & Glass, 1980).

In dental applications, camphorquinone, when covalently bonded to aromatic amines, enhances the rate of electron and proton transfer, thus improving the performance of photoinitiating systems. This is beneficial in creating more efficient dental materials (Ullrich, Herzog, Liska, Burtscher, & Moszner, 2004).

A carboxylated camphorquinone derivative (CQCOOH) synthesized using ketopinic acid has shown higher photoreactivity compared to regular camphorquinone. This derivative has been used in the preparation of hydrogels with better mechanical properties and higher crosslink density, demonstrating potential for biomedical applications (Kamoun, Winkel, Eisenburger, & Menzel, 2016).

Camphorquinone-10-sulfonic acid plays a crucial role in the study of cationic amino acid residues and their interaction with porphyrin substrates. This study has implications for understanding the enzymatic activity of ferrochelatase and its interaction with substrates (Dailey & Fleming, 1986).

作用機序

Target of Action

Camphorquinone-10-sulfonylnorleucine is a derivative of camphorquinone-10-sulfonic acid, and it is primarily used for the specific and reversible modification of the guanidino groups of arginine residues . Arginine residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein .

Mode of Action

Camphorquinone-10-sulfonylnorleucine interacts with its targets, the guanidino groups of arginine residues, through a specific and reversible modification . This modification involves the formation of adducts with the guanidino group, which are stable to 0.5 M hydroxylamine solutions at pH 7 . The adducts can be cleaved by o-phenylenediamine at pH 8-9 .

Biochemical Pathways

The specific and reversible modification of arginine residues by Camphorquinone-10-sulfonylnorleucine can affect various biochemical pathways. The exact pathways and their downstream effects would depend on the specific proteins that are modified. The modification and regeneration of arginine, of the dipeptide arginylaspartic acid, of ribonuclease s-peptide, and of soybean trypsin inhibitor have been presented as demonstrations of the use of the reagents .

Pharmacokinetics

It is known that the compound is a water-soluble derivative of camphorquinone-10-sulfonic acid , which suggests that it may have good solubility and potentially favorable absorption and distribution characteristics.

Result of Action

The primary result of the action of Camphorquinone-10-sulfonylnorleucine is the specific and reversible modification of the guanidino groups of arginine residues . This modification can significantly alter the structure and function of the target proteins, leading to changes in their biological activity .

Action Environment

The action of Camphorquinone-10-sulfonylnorleucine is influenced by the pH of the environment. The adducts formed with the guanidino group are stable to 0.5 M hydroxylamine solutions at pH 7, but they can be cleaved by o-phenylenediamine at pH 8-9 . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

特性

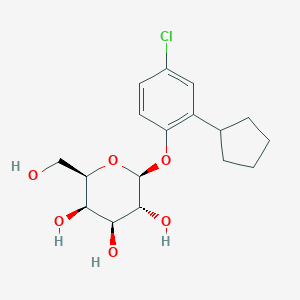

IUPAC Name |

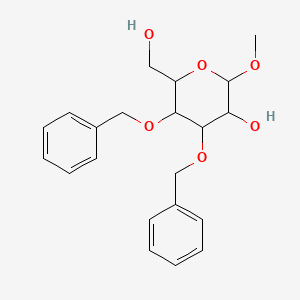

(2S)-2-[(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S/c1-4-5-6-11(14(20)21)17-24(22,23)9-16-8-7-10(15(16,2)3)12(18)13(16)19/h10-11,17H,4-9H2,1-3H3,(H,20,21)/t10?,11-,16?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFUZRFLIVWVRD-CSJGVYOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Camphorquinone-10-sulfonylnorleucine | |

Q & A

Q1: How does Camphorquinone-10-sulfonylnorleucine interact with arginine residues and what are the implications of this interaction?

A1: Camphorquinone-10-sulfonylnorleucine specifically targets the guanidino group of arginine residues. [] This interaction forms a stable adduct, effectively modifying the arginine. This modification is reversible, allowing for temporary manipulation of arginine's properties within a peptide or protein. This reversibility is particularly useful for studying structure-function relationships in proteins where arginine residues play a critical role.

Q2: What are the advantages of using Camphorquinone-10-sulfonylnorleucine over other arginine-modifying reagents?

A2: Camphorquinone-10-sulfonylnorleucine offers several advantages:

- Specificity: It exhibits high specificity for arginine residues, minimizing off-target modifications. []

- Reversibility: The adduct formed with the guanidino group can be cleaved under specific conditions, allowing for the regeneration of the native arginine. []

- Analytical Utility: The presence of norleucine in the reagent allows for the quantification of arginine modification in peptides and proteins after hydrolysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

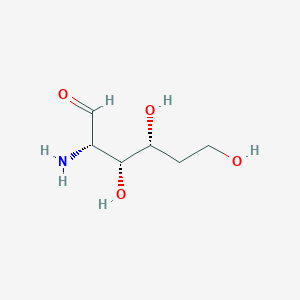

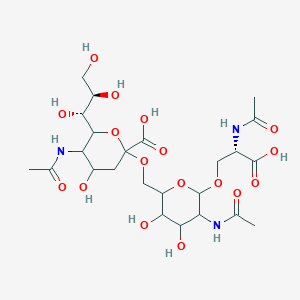

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)